1-[1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
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Overview
Description
1-[1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyrrolidine ring, and a chlorinated phenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-[1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorinated phenyl group: This step may involve electrophilic aromatic substitution reactions.
Formation of the piperidine ring: This can be synthesized through nucleophilic substitution reactions.
Coupling of the rings: The final step involves coupling the pyrrolidine and piperidine rings through amide bond formation.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide can be compared with similar compounds such as:
Ethyl acetoacetate: A simpler compound used in organic synthesis with similar functional groups.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.
Properties
Molecular Formula |
C18H22ClN3O3 |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
1-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H22ClN3O3/c1-11-2-3-14(9-15(11)19)22-10-13(8-16(22)23)18(25)21-6-4-12(5-7-21)17(20)24/h2-3,9,12-13H,4-8,10H2,1H3,(H2,20,24) |
InChI Key |
RXOSIIPYCZNQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N)Cl |
Origin of Product |
United States |
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